molecular formula C11H14FNO2 B135733 (2S,Alphar)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol CAS No. 303176-42-3

(2S,Alphar)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Cat. No.: B135733
CAS No.: 303176-42-3
M. Wt: 211.23 g/mol
InChI Key: XEWOKAJCYBGRTK-KOLCDFICSA-N
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Description

(2S,Alphar)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, also known as this compound, is a useful research compound. Its molecular formula is C11H14FNO2 and its molecular weight is 211.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Serotonergic System Study

Research has shown that analogs of tryptophan, such as alpha-Methyl-L-tryptophan (alpha-MTrp), can be used to study the brain's serotonergic system by measuring the unidirectional uptake of alpha-MTrp and its conversion to serotonin (5-HT) synthesis rates. This method is useful for determining brain 5-HT synthesis rates and has applications in studying the control of 5-HT synthesis and how it is altered by drugs in both animals and humans. The approach is based on the trapping of labeled alpha-MTrp in brain tissue, highlighting the significant body of evidence that suggests labeled alpha-MTrp is a useful tracer for studying brain 5-HT synthesis under most circumstances (Diksic & Young, 2001).

PET Research in Gliomas

Clinical PET studies have been motivated by the goal of predicting prognosis and planning and monitoring therapy in gliomas. Large neutral amino acid tracers, including 18F-labeled compounds like fluoroethyltyrosine and fluorodopa, have been used for targeting biopsies, therapy planning and monitoring, and as outcome markers in clinical trials. 11C-alpha-methyltryptophan (AMT) has been proposed as an alternative to 11C-methionine for imaging purposes, demonstrating the versatility of specific amino acid analogs in medical imaging and diagnosis of brain tumors (Herholz, 2017).

Synthesis and Chemical Properties

Research on compounds like 1,2-oxazines and 1,2-benzoxazines, which can be synthesized through related chemical pathways, provides insights into the synthesis, chemical properties, and potential applications of complex organic molecules. These studies involve the cyclization of specific precursors and explore the importance of oxazinium salts as electrophiles, offering a foundation for understanding the chemical behavior and synthesis of complex molecules such as "(2S,Alphar)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol" (Sainsbury, 1991).

Mechanism of Action

Properties

IUPAC Name

(1R)-2-amino-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,14H,1,3,6,13H2/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWOKAJCYBGRTK-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466518
Record name (1R)-2-amino-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303176-42-3
Record name (αR,2S)-α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303176-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-2-amino-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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